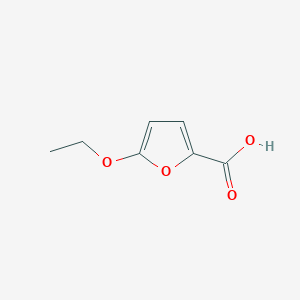

5-乙氧基呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan derivatives often involves catalytic processes or enzyme-catalyzed reactions. For example, the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) demonstrates the potential for high-yield and environmentally friendly synthesis routes for furan compounds at ambient conditions (Dijkman, Groothuis, & Fraaije, 2014). Another study highlighted the one-pot enzyme cascade for the synthesis of furan carboxylic acids from HMF, showcasing efficient routes to desired furan derivatives (Jia, Zong, Zheng, & Li, 2019).

Molecular Structure Analysis

The molecular structure of furan derivatives can be intricate, often determined through methods such as single-crystal X-ray diffraction. This technique was utilized to study the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, which crystallizes in the triclinic space group, highlighting the importance of hydrogen bonds in the crystal packing of such compounds (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including oxidation and rearrangement. The selective conversion of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid using gold nanoparticle catalysts demonstrates the reactivity of furan compounds under mild conditions, offering a pathway to valuable biobased chemicals (Casanova, Iborra, & Corma, 2009).

Physical Properties Analysis

The physical properties of furan derivatives, including solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure and substituents. The study of 5-methoxyindole-2-carboxylic acid by Morzyk-Ociepa, Michalska, & Pietraszko (2004) illustrates the impact of molecular arrangements on the physical properties, including hydrogen bonding patterns and layer stacking in the crystalline form (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

科学研究应用

-

Furan Platform Chemicals

- Field : Green Chemistry

- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the chemical industry as an alternative to traditional resources such as crude oil .

- Methods : The switch from traditional resources to biomass requires the replacement of chemical reactants and petroleum refineries with biorefineries .

- Results : The main purpose of this perspective is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

2,5-Furandicarboxylic Acid (FDCA)

- Field : Applied Biochemistry and Biotechnology

- Application : FDCA is a promising bio-based building block as a green alternative to petroleum-based terephthalate in polymer production .

- Methods : FDCA is produced by the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from hexose. The biocatalytic conversion is expected due to the relatively mild condition and fewer toxic chemicals consumption .

- Results : A newly enzymatic cascade reaction process was introduced with a yield of 94.0% by the combination of 5-hydroxymethylfurfural oxidase (HMFO) and lipase .

-

Diformylfuran (DFF)

- Field : Green Chemistry

- Application : DFF is a derivative of 5-hydroxymethylfurfural (HMF), which is a furan platform chemical. It is formed by the oxidation of the primary hydroxyl group of HMF .

- Methods : The oxidation process involves the use of oxidants .

- Results : The oxidation of HMF’s primary hydroxyl group leads to the formation of DFF .

-

5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

-

Diformylfuran (DFF)

- Field : Green Chemistry

- Application : DFF is a derivative of 5-hydroxymethylfurfural (HMF), which is a furan platform chemical. It is formed by the oxidation of the primary hydroxyl group of HMF .

- Methods : The oxidation process involves the use of oxidants .

- Results : The oxidation of HMF’s primary hydroxyl group leads to the formation of DFF .

-

5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

未来方向

The future directions for 5-Ethoxyfuran-2-carboxylic acid and similar compounds involve the development of more efficient and sustainable synthesis methods . There is also interest in the potential applications of these compounds as a green alternative to petroleum-based products in polymer production .

属性

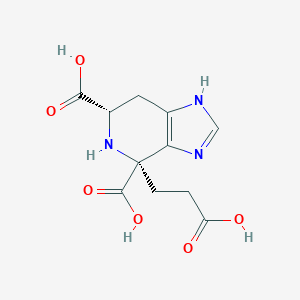

IUPAC Name |

5-ethoxyfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALAWNGVJRQXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354383 |

Source

|

| Record name | 5-ethoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxyfuran-2-carboxylic acid | |

CAS RN |

115102-47-1 |

Source

|

| Record name | 5-ethoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

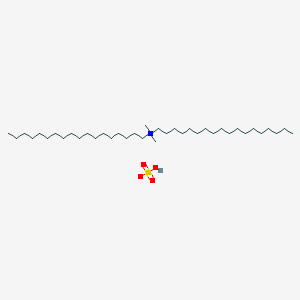

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)

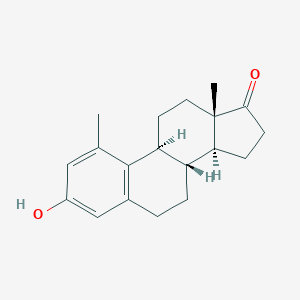

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)